Product packaging for Orconazole(Cat. No.:CAS No. 66778-37-8)

Orconazole

Cat. No.: B1207916
CAS No.: 66778-37-8
M. Wt: 381.7 g/mol
InChI Key: PBNSEYNKZBMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orconazole is a synthetic chemical agent intended for research applications in microbiology and pharmaceutical development. As a member of the azole class of compounds, its primary research value lies in the study of antifungal mechanisms and resistance. While specific clinical data for this compound is not available, research on related triazole antifungals provides a framework for its potential applications. Similar compounds, such as Voriconazole, are known to inhibit fungal ergosterol biosynthesis by targeting the cytochrome P450-dependent enzyme 14α-demethylase. This disruption prevents the formation of a functional fungal cell membrane, leading to inhibition of fungal growth . Research into compounds like this compound is crucial for understanding fungal biology, developing novel antifungal agents, and combating invasive fungal infections, which pose a significant threat in immunocompromised patients . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15Cl3N2O B1207916 Orconazole CAS No. 66778-37-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66778-37-8

Molecular Formula

C18H15Cl3N2O

Molecular Weight

381.7 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2

InChI Key

PBNSEYNKZBMLLY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Molecular Mechanisms of Antifungal Resistance Relevant to Orconazole and Azoles

Target Enzyme Alterations

Alterations in the azole target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by ERG11 in yeasts and CYP51 in molds), are a common and significant mechanism of azole resistance uni.luguidetopharmacology.orgfishersci.cawikipedia.orgfishersci.cawikipedia.orgwikipedia.orgfishersci.cawikipedia.orgmims.comwikipedia.orgfishersci.caguidetopharmacology.org.

Point mutations within the ERG11 or CYP51 genes can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, thereby reducing its affinity for azole antifungals uni.luguidetopharmacology.orgwikipedia.orgfishersci.cafishersci.cawikipedia.orgfishersci.caguidetopharmacology.org. This decreased binding affinity allows the enzyme to continue functioning even in the presence of the drug, leading to a resistant phenotype uni.lufishersci.cafishersci.cawikipedia.orgfishersci.ca.

Detailed Research Findings on Point Mutations: In Candida albicans, numerous point mutations in the ERG11 gene have been identified and associated with increased minimum inhibitory concentrations (MICs) to fluconazole (B54011) and other azoles uni.luwikipedia.orgfishersci.cafishersci.cawikipedia.orgfishersci.ca. Studies have shown that specific single amino acid substitutions, such as Y132F, K143R, F145L, S405F, D446E, G448E, F449V, G450E, and G464S, can result in a ≥4-fold increase in fluconazole MIC when expressed homozygously fishersci.ca. These mutations often cluster in specific "hot spot" regions within the enzyme's predicted structure, including the catalytic site and regions near the heme-binding site uni.lufishersci.cafishersci.ca.

In Aspergillus fumigatus, mutations in the cyp51A gene are the most commonly reported resistance mechanism uni.lu. These include single non-synonymous point mutations (e.g., G54, G138, P216, M220, G448) or combinations of tandem repeats (TR) in the promoter region with amino acid substitutions (e.g., TR34/L98H, TR46/Y121F/T289A) wikipedia.orgmims.com. These modifications lead to reduced azole affinity for the enzyme guidetopharmacology.org.

Table 1: Examples of ERG11 Point Mutations and Their Impact on Fluconazole MIC in Candida albicans

MutationFold Increase in Fluconazole MIC (≥)Reference
Y132F4 fishersci.ca
K143R4 fishersci.ca
F145L4 fishersci.ca
S405F4 fishersci.ca
D446E4 fishersci.ca
G448E4 fishersci.ca
F449V4 fishersci.ca
G450E4 fishersci.ca
G464S4 fishersci.ca

Another critical mechanism of azole resistance is the overexpression of the ERG11 or CYP51 genes guidetopharmacology.orgfishersci.cawikipedia.orgwikipedia.orgfishersci.cawikipedia.orgguidetopharmacology.org. This upregulation leads to an increased production of the target enzyme, lanosterol 14α-demethylase fishersci.cawikipedia.org. By producing a greater quantity of the enzyme, the fungal cell can effectively "overwhelm" the azole antifungal, maintaining sufficient ergosterol (B1671047) synthesis even in the presence of the drug guidetopharmacology.orgfishersci.cawikipedia.org.

Detailed Research Findings on Overexpression: Overexpression of ERG11 has been frequently observed in azole-resistant clinical isolates of Candida species fishersci.cawikipedia.orgfishersci.cawikipedia.org. This mechanism can occur independently or in conjunction with point mutations, contributing to higher levels of resistance wikipedia.orgwikipedia.org. In Aspergillus fumigatus, tandem repeats in the promoter region of the cyp51A gene can lead to significant overexpression, which is a key factor in azole resistance guidetopharmacology.orgwikipedia.org. For instance, the TR34 and TR46 tandem repeats in the cyp51A promoter are well-documented examples of this mechanism wikipedia.org.

Point Mutations in ERG11/CYP51 Genes

Upregulation of Efflux Pumps

Fungal cells can develop resistance to azoles by actively pumping the drugs out of the cell, thereby reducing their intracellular concentration below therapeutic levels uni.luguidetopharmacology.orgfishersci.cawikipedia.orgguidetopharmacology.orgfishersci.fiwikipedia.orgfishersci.camims.comciteab.commpg.de. This mechanism is mediated by membrane-associated efflux transporters belonging to two major superfamilies: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters uni.lufishersci.ca.

ABC transporters are energy-dependent efflux pumps that utilize ATP hydrolysis to transport a wide range of substrates, including azole antifungals, out of the cell uni.luguidetopharmacology.orgwikipedia.orgfishersci.fifishersci.caciteab.commpg.debmrb.iocenmed.com. In Candida albicans, the CDR1 (Candida Drug Resistance 1) and CDR2 (Candida Drug Resistance 2) genes, encoding ABC transporters, are frequently overexpressed in azole-resistant clinical isolates uni.luwikipedia.orgfishersci.fifishersci.caciteab.commpg.debmrb.io.

Detailed Research Findings on ABC Transporters: Overproduction of Cdr1p and Cdr2p is considered the most frequent azole resistance mechanism in Candida albicans wikipedia.org. Studies have shown that the upregulation of CDR1 and CDR2 genes in azole-resistant isolates is often due to gain-of-function mutations in the transcription factor Tac1p fishersci.fi. While both transporters contribute to resistance, Cdr1p has been demonstrated to play a more significant role in fluconazole efflux and resistance compared to Cdr2p in Candida albicans clinical isolates fishersci.fifishersci.ca. For example, deletion of CDR1 in a resistant C. albicans strain significantly reduced resistance to fluconazole, ketoconazole, and itraconazole (B105839), whereas deleting CDR2 had a much weaker effect fishersci.fi.

MFS transporters are another class of efflux pumps that contribute to azole resistance by utilizing the proton gradient across the cytoplasmic membrane to drive drug export uni.luwikipedia.orgmims.comciteab.commims.com. The MDR1 (Multidrug Resistance 1) gene, encoding an MFS transporter, is a key mediator of azole resistance, particularly to fluconazole, in Candida albicans uni.luguidetopharmacology.orgwikipedia.orgwikipedia.orgmims.comciteab.commpg.demims.commims.com.

Detailed Research Findings on MFS Transporters: Overexpression of MDR1 is directly linked to azole resistance in clinical isolates of Candida albicans mims.commims.com. While MDR1 can transport various structurally unrelated compounds, its upregulation is particularly notable in fluconazole-resistant strains, sometimes acting as an independent molecular factor conferring resistance wikipedia.orgmims.com. In some cases, a single fluconazole-resistant Candida tropicalis strain showed a fold change higher than 30 in MDR1 expression mims.com.

ATP-Binding Cassette (ABC) Transporters (e.g., CDR1, CDR2)

Activation of Stress Response Pathways

Fungi possess intricate stress response pathways that are activated upon exposure to environmental stressors, including antifungal agents fishersci.caguidetopharmacology.orgwikipedia.orgmims.comtradeindia.comnih.govnih.gov. These pathways contribute to fungal adaptation, tolerance, and persistence, and can indirectly influence azole resistance fishersci.cawikipedia.orgtradeindia.comnih.govnih.gov.

Detailed Research Findings on Stress Response Pathways: Exposure to azole drugs can trigger various fungal stress responses, including those related to cell membrane homeostasis, cell wall integrity, oxidative stress reduction, and heat shock tolerance mims.comtradeindia.com. The Hsp90 protein chaperone and its client, the protein phosphatase calcineurin, are key components of stress signal transduction pathways nih.gov. They play a role in upregulating pathways that lead to drug tolerance and can also promote genome instability, which may increase the likelihood of developing drug-resistant strains nih.gov. Targeting these stress response pathways is being explored as a strategy to enhance the efficacy of existing antifungal agents and manage resistance wikipedia.orgmims.comnih.gov. Even azole-resistant strains may rely on these pathways for survival under antifungal pressure wikipedia.org.

Role of Biofilm Formation in Reduced Antifungal Susceptibility

Fungal biofilms, which are structured communities of microorganisms encased in an extracellular matrix, are a significant factor contributing to reduced antifungal susceptibility. These biofilms exhibit dramatically decreased sensitivity to antifungal drugs compared to their planktonic (free-floating) counterparts. nih.govnih.govasm.orgdovepress.combjid.org.brnih.gov The enhanced resistance observed in biofilms is multifactorial, involving both mechanisms common to planktonic cells and unique biofilm-specific traits. nih.govnih.govmdpi.com

Key mechanisms contributing to biofilm-associated antifungal resistance include:

Extracellular Matrix (ECM) Production: A defining characteristic of fungal biofilms, the ECM, particularly in Candida species, can sequester antifungal drugs, including azoles, thereby preventing them from reaching their cellular targets. This sequestration has been linked to the production of β-1,3 glucan within the matrix. nih.govnih.gov

Efflux Pump Activity: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1), plays a crucial role. These pumps actively extrude antifungal molecules from the fungal cell, leading to reduced intracellular drug concentrations and contributing significantly to azole resistance, especially in the early phases of biofilm development. plos.orgnih.govnih.govasm.orgmdpi.comejgm.co.uk

High Cell Density and Slower Growth Rate: The dense cellular arrangement and slower metabolic activity within biofilms can contribute to increased resistance. nih.govnih.gov

Stress Responses: Biofilm formation triggers the activation of various stress response pathways, including the MAPK, calcineurin, and HSP90 pathways, which can impair the activity of azole drugs. nih.govnih.govplos.org

Altered Sterol Composition: Changes in the composition of the fungal cell membrane, such as a decrease in ergosterol levels, have been identified as a mechanism of azole resistance, particularly in the intermediate and mature phases of biofilm formation. asm.org

Studies have demonstrated a significant association between biofilm formation and azole resistance in Candida albicans. dovepress.com While mature biofilms are generally more resistant, some antifungal agents, including fluconazole, have shown the ability to inhibit biofilm formation, particularly when applied at early stages of development, even in resistant strains. nih.govnih.govnih.gov

Characterization of Intrinsic vs. Acquired Resistance

Antifungal resistance can be broadly categorized into intrinsic (primary) and acquired (secondary) resistance.

Intrinsic Resistance: This refers to the natural, inherent non-susceptibility of certain fungal species to specific antifungal agents, without prior exposure to the drug. mdpi.comoup.commdpi.comnih.gov This emphasizes the importance of accurate fungal species identification in clinical settings. Examples include the intrinsic resistance of Candida krusei to fluconazole, Aspergillus terreus to amphotericin B, and Cryptococcus neoformans to echinocandins. oup.comnih.gov Fusarium species are also known for their general intrinsic resistance to all systemic antifungals. mdpi.com As an azole, Orconazole's efficacy can be affected by intrinsic resistance mechanisms present in certain fungal species. scribd.comreviberoammicol.com

Acquired Resistance: This develops in fungal strains that were previously susceptible to an antifungal agent, typically after exposure to the drug. It is often linked to genetic alterations leading to altered gene expression. mdpi.comoup.commdpi.comnih.gov Acquired resistance is a growing public health concern. mdpi.commdpi.com

Common molecular mechanisms underlying acquired azole resistance include:

Drug Target Alteration or Overexpression: Mutations in the gene encoding the azole target enzyme, lanosterol 14-α-demethylase (ERG11 in yeasts like Candida or cyp51A/cyp51B in molds like Aspergillus), can lead to amino acid substitutions that reduce the drug's binding affinity or to an increased production of the target enzyme. plos.orgmdpi.comnih.govnih.govejgm.co.ukoup.comnih.govmdpi.com For instance, C. albicans can develop resistance through ERG11 mutations and constitutive overexpression via gain-of-function mutations in transcriptional activators like Upc2. mdpi.comnih.gov In Aspergillus fumigatus, mutations in cyp51A (e.g., L98H, TR34/L98H) and promoter region mutations leading to overexpression are well-documented. oup.comnih.govmdpi.comnih.gov

Upregulation of Multidrug Transporters (Efflux Pumps): Increased expression and activity of efflux pumps, such as ABC transporters (e.g., Cdr1, Cdr2) and MFS transporters (e.g., Mdr1), result in the active expulsion of antifungal drugs from the cell, thereby reducing intracellular drug accumulation. plos.orgmdpi.comnih.govnih.govasm.orgejgm.co.ukoup.comreviberoammicol.comnih.govdermnetnz.org Gain-of-function mutations in zinc cluster transcription factors (e.g., Mrr1, Tac1, Upc2) are a frequent cause of constitutive upregulation of these efflux pumps. nih.govplos.org

Alterations in Cellular Pathways and Stress Responses: Activation of various stress response pathways can contribute to acquired resistance. mdpi.comnih.govnih.govnih.gov

Changes in Cell Wall or Plasma Membrane: Modifications in the fungal cell wall or plasma membrane can lead to impaired azole uptake or altered membrane permeability. asm.orgejgm.co.ukreviberoammicol.com

The development of acquired resistance can be accelerated by factors such as the organism's genetic plasticity and the presence of hypermutators. nih.gov The widespread use of agricultural azoles has also been implicated in selecting for azole-resistant fungal strains, including Aspergillus. mdpi.com

Comparative Resistance Profiles against Other Antifungal Agents

This compound, as an azole, shares a common mechanism of action with other azole antifungals, which is the inhibition of ergosterol synthesis. Consequently, resistance mechanisms often lead to cross-resistance within the azole class.

Cross-Resistance within Azoles: Cross-resistance, where a single mutation or resistance mechanism confers resistance to multiple azoles, is a very common phenomenon. biorxiv.org For example, 88% of resistance mutations identified in C. albicans have been shown to provide cross-resistance to several azole medications. Overexpression of CDR1 and specific point mutations in ERG11 (e.g., R467K) are often responsible for azole cross-resistance. ejgm.co.uk However, some efflux pumps, like MDR1, may exhibit specificity, with MDR1 overexpression not necessarily leading to cross-resistance to all other azoles beyond fluconazole. ejgm.co.uk While broad cross-resistance is common, specific mutations can confer resistance to only a subset of azoles. biorxiv.org

Resistance to Other Antifungal Classes:

Polyenes (e.g., Amphotericin B, Nystatin): These agents disrupt the fungal cytoplasmic membrane by interacting directly with ergosterol. mdpi.comejgm.co.uk Resistance to polyenes is relatively rare but can occur due to a significant decrease in ergosterol content within the fungal membrane. ejgm.co.ukreviberoammicol.com

Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): Echinocandins inhibit the synthesis of β-1,3-D-glucan, a crucial component of the fungal cell wall. mdpi.com Resistance to echinocandins is well-documented, with some species, such as Cryptococcus neoformans, exhibiting intrinsic resistance. oup.comnih.govreviberoammicol.com

Flucytosine (5-FC): This antimetabolite inhibits fungal DNA and RNA synthesis. ejgm.co.ukoup.comreviberoammicol.com Resistance to flucytosine can be intrinsic, resulting from impaired cellular uptake due to mutations in cytosine permease, or acquired, stemming from defects in flucytosine metabolism through mutations in enzymes like cytosine deaminase or uracil (B121893) phosphoribosyl transferase. ejgm.co.ukoup.comreviberoammicol.com

While this compound's specific comparative resistance data against non-azole antifungals are not extensively detailed in the provided information, its classification as an azole implies that it would generally be subject to the same cross-resistance patterns observed within the azole class.

Chemical Synthesis and Structural Modification Strategies for Orconazole and Analogues

General Methodologies for Azole Antifungal Synthesis

The synthesis of azole antifungals, including imidazoles and triazoles, involves diverse chemical approaches. These synthetic routes aim to construct the core azole ring and append various side chains that contribute to their antifungal activity and pharmacokinetic properties. While specific detailed synthetic pathways for orconazole were not extensively detailed in the search results, general methodologies for azole synthesis are well-established in medicinal chemistry. These often involve the formation of the azole ring through cyclization reactions and the subsequent functionalization with aromatic and heteroaromatic systems. mdpi.comresearchgate.net For instance, the synthesis of some azole derivatives can involve coupling reactions of intermediates containing imidazole (B134444) or triazole moieties with other molecular fragments. japsonline.com The creation of novel triazole compounds based on existing structures like albaconazole (B1665687) highlights the strategy of modifying known active scaffolds. mdpi.com

Structure-Activity Relationship (SAR) Studies in Antifungal Efficacy

SAR studies are fundamental to understanding how modifications to the chemical structure of azoles impact their ability to inhibit fungal growth. These studies aim to identify the key features of the molecule responsible for antifungal potency and selectivity. nih.gov

Identification of Pharmacophores and Key Structural Moieties

The antifungal activity of azoles is primarily attributed to their ability to inhibit fungal lanosterol (B1674476) 14-α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis. mdpi.commdpi.comnih.govmedscape.com The azole ring (imidazole or triazole) is a critical pharmacophore, with an unsubstituted nitrogen atom that binds to the heme iron in the active site of CYP51. oup.comnih.gov The N-1 substituent of the azole ring also plays a crucial role, interacting with amino acids in the enzyme's apoprotein and influencing both potency and selectivity. oup.comnih.gov Studies have identified key structural features in azole antifungals that are essential for interaction with the CYP51 binding site, including the nitrogen atoms of the azole ring, an ethereal oxygen atom, and the centroid of aromatic rings. acs.org

Impact of Substituent Modifications on Antifungal Potency

Modifications to the substituents on the azole core and its attached side chains significantly affect antifungal potency and spectrum. SAR studies have shown that the nature and position of substituents on the aromatic rings are particularly important. For example, the presence of halogen substituents, such as fluorine or chlorine, on aromatic rings often enhances antifungal activity. slideshare.net Some studies indicate that substitutions at specific positions, like the para position on an N-phenyl ring or ortho substituents, can be favorable for activity. acs.org The length and nature of the linker connecting the azole ring to other lipophilic moieties also influence activity. While a two-carbon bridge is common, a three-carbon bridge is present in some antifungal candidates. researchgate.netdovepress.com Modifications to these regions can lead to compounds with improved activity against a broader range of fungi, including resistant strains. mdpi.comchemrxiv.org

Design and Synthesis of Novel this compound Derivatives with Enhanced Properties

The design and synthesis of novel azole derivatives, including those based on the this compound scaffold, are driven by the need for improved antifungal agents with enhanced potency, broader spectrum, and reduced susceptibility to resistance mechanisms. This involves structural modifications guided by SAR studies and computational approaches. Strategies include altering the side chains attached to the azole ring, incorporating different heterocyclic systems, or modifying the linker regions. mdpi.comnih.govnih.gov The aim is to optimize interactions with the fungal CYP51 enzyme while minimizing interactions with human cytochrome P450 enzymes to improve selectivity. acs.org

Application of Computational Chemistry in Structural Design (e.g., Molecular Modeling)

Computational chemistry plays a vital role in the design and optimization of azole antifungals. Techniques such as molecular modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis are used to predict the binding affinity of potential drug candidates to fungal CYP51 and to understand the molecular basis of their activity. nih.govnih.govresearchgate.netresearchgate.netacs.orgacs.orgrsc.orgresearchgate.net Molecular docking studies can reveal the specific interactions (e.g., hydrophobic, hydrogen bonding) between the azole molecule and the amino acid residues in the active site of the enzyme. nih.govacs.orgrsc.org QSAR studies help establish mathematical relationships between chemical structure and biological activity, enabling the prediction of the activity of new compounds before their synthesis. acs.orgresearchgate.net These computational tools accelerate the drug discovery process by allowing for the in silico screening and prioritization of potential candidates. researchgate.nettandfonline.com

Green Chemistry Approaches in Antifungal Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical compounds, including antifungals, to minimize environmental impact and improve sustainability. This involves developing synthetic routes that use less hazardous chemicals, reduce waste generation, and are more energy-efficient. nih.govmdpi.comacs.orgajgreenchem.compjoes.com Examples of green chemistry approaches in the synthesis of organic compounds with potential antifungal activity include using environmentally friendly solvents, developing one-pot multicomponent reactions, and utilizing biocatalytic methods or green oxidation processes. nih.govmdpi.comacs.orgpjoes.com While specific green synthesis methods for this compound were not found, the principles are applicable to the broader class of azole antifungals.

Preclinical Research Methodologies and Models in Orconazole Development

In Vitro Antifungal Susceptibility Testing and Assays

In vitro testing is a crucial initial step in evaluating the potential of an antifungal compound. These methods determine the concentration of the drug required to inhibit or kill fungal growth under controlled laboratory conditions.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal compound that inhibits visible growth of a fungal isolate after a specific incubation period mdpi.comscielo.br. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in the killing of 99.9% of the initial fungal inoculum mdpi.comscielo.br. These parameters are fundamental in understanding the potency of an antifungal agent.

MIC and MFC values for antifungal compounds are typically determined using standardized methods, such as broth microdilution, often following guidelines from organizations like the Clinical Laboratory Standards Institute (CLSI) mdpi.comturkarchpediatr.org. In these assays, fungal isolates are exposed to a range of drug concentrations in a liquid medium, and growth is assessed visually or spectrophotometrically after incubation mdpi.comscielo.br. MFC is determined by subculturing aliquots from wells showing no visible growth onto drug-free agar (B569324) plates and checking for fungal growth after further incubation mdpi.comscielo.br.

Fungal Viability Assessment Techniques (e.g., Viability Staining)

Beyond simply inhibiting growth, assessing fungal viability confirms whether the compound is fungistatic (inhibiting growth) or fungicidal (killing the fungus). Various techniques are employed for this purpose. Viability staining is a common method that uses fluorescent dyes to differentiate between live and dead fungal cells based on membrane integrity or metabolic activity bioradiations.com. For example, some stains are taken up and converted into fluorescent products by metabolically active cells with intact membranes, while others can only enter cells with damaged membranes, staining their nuclei bioradiations.com.

Other methods for assessing fungal viability include ATP assays, which quantify the amount of adenosine (B11128) triphosphate (ATP) in a sample as a measure of metabolically active cells promega.comfrontiersin.org. Luminescent ATP assays are highly sensitive and can detect ATP from a small number of cells promega.comfrontiersin.org. Assays based on the reduction of tetrazolium salts, such as MTT or XTT, are also used, where enzymes in viable cells convert the tetrazolium salt into a colored formazan (B1609692) product frontiersin.org. Resazurin (alamarBlue™) is another dye used in viability assays, which changes color upon reduction by metabolically active cells frontiersin.org.

Evaluation against Diverse Fungal Pathogens (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.)

A comprehensive preclinical evaluation of an antifungal compound involves testing its activity against a broad spectrum of fungal pathogens responsible for human infections. This includes yeasts such as Candida species (spp.) and Cryptococcus species, as well as filamentous fungi or molds like Aspergillus species scielo.brprobes-drugs.orgmdpi.comgoogleapis.com.

Studies evaluate the in vitro susceptibility of various isolates of these diverse fungal pathogens to the compound turkarchpediatr.org. This helps determine the breadth of the compound's antifungal spectrum and identify any inherent resistance in certain species or strains . For example, studies on other azole antifungals have shown varying activity against different Candida species, with some species like C. glabrata showing reduced susceptibility to certain azoles mdpi.com. Similarly, activity against Aspergillus and Cryptococcus species is assessed to understand the compound's potential for treating invasive mold infections and cryptococcosis nih.govfrontiersin.orgnih.gov.

While specific detailed research findings for Orconazole against diverse fungal pathogens in vitro were not extensively detailed in the provided search results, the methodologies described for other azoles and antifungal compounds are standard for evaluating a new antifungal agent like this compound.

In Vivo Non-Human Animal Models for Efficacy Studies

Following promising in vitro results, antifungal compounds are tested in non-human animal models to evaluate their efficacy in a living system. These models aim to replicate aspects of human fungal infections.

Development and Validation of Invasive Fungal Disease Models

Developing and validating appropriate animal models is critical for assessing the efficacy of antifungal agents against invasive fungal diseases (IFD) mdpi.comeuropa.eu. These models should ideally mimic the pathogenesis, clinical manifestations, and host-pathogen interactions observed in human infections mdpi.comresearchgate.net. Common animal models for IFD include murine (mouse) models, which are widely used due to their manageability and the availability of reagents and genetically modified strains mdpi.comresearchgate.net. Rabbit, guinea pig, nematode, and insect models are also utilized mdpi.com.

Many animal models of IFD require some degree of immunosuppression to facilitate the establishment of infection, as most invasive fungal infections in humans occur in immunocompromised individuals mdpi.com. Immunosuppression can be induced using cytotoxic agents or corticosteroids mdpi.com. Different models are developed to study specific types of invasive fungal infections, such as disseminated candidiasis, invasive aspergillosis, or cryptococcal meningitis amazonaws.comnih.govki.se. Validation of these models involves ensuring reproducible infection, consistent disease progression, and relevant outcome measures mdpi.comeuropa.eu.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic (PD) studies in animal models are essential for understanding the relationship between drug exposure and antifungal effect in a living organism mdpi.comresearchgate.netnih.gov. These studies help identify the pharmacokinetic-pharmacodynamic (PK-PD) index that best predicts therapeutic success mdpi.comnih.gov. For many antifungal agents, particularly azoles, the area under the concentration-time curve to MIC ratio (AUC/MIC) has been identified as a key PK-PD parameter correlating with in vivo efficacy nih.govresearchgate.net.

In animal models, efficacy is often measured by assessing fungal burden in target organs, survival rates, or clinical scores nih.govnih.govresearchgate.net. By correlating these outcome measures with various PK-PD indices, researchers can determine the drug exposures required for a favorable response in vivo mdpi.comresearchgate.netnih.gov. For example, studies with voriconazole (B182144) in a murine candidiasis model demonstrated that the free drug AUC/MIC ratio was strongly predictive of treatment outcomes, with a ratio in the range of 20-25 associated with efficacy nih.govresearchgate.net. Animal models also allow for the study of tissue distribution of the antifungal agent and its concentration at the site of infection, which is crucial for efficacy, especially in infections affecting specific organs like the brain or lungs researchgate.netnih.gov.

While specific detailed research findings for this compound in in vivo animal models were not extensively detailed in the provided search results, the methodologies described for evaluating other antifungal agents in these models are standard approaches applicable to the preclinical development of this compound. One search result mentions that this compound produces antifungal activity in animal models the-eye.eu.

Novel Drug Delivery Systems Research for Enhanced Antifungal Performance Academic Focus

Principles and Research into Various Novel Delivery Systems

The fundamental principles guiding the research into novel delivery systems for antifungal agents revolve around improving drug pharmacokinetics and pharmacodynamics. This includes enhancing solubility, increasing bioavailability, prolonging circulation half-life, enabling targeted delivery to fungal cells or infected tissues, and facilitating controlled drug release. mdpi.comtandfonline.comresearchgate.netjyoungpharm.orgjyoungpharm.orgactascientific.com Various systems are under investigation, each offering distinct advantages based on their composition, structure, and interaction with biological environments. These include lipid-based carriers such as liposomes and cochleates, as well as polymeric and other colloidal systems like nanoparticles and cyclodextrins. mdpi.comd-nb.infotandfonline.comjyoungpharm.orgjyoungpharm.orgactascientific.comoup.comresearchgate.netoup.commdpi.comencyclopedia.pubwjppr.comresearchgate.netdrug-dev.comunesp.br

Research in this area often involves the formulation, characterization, and in vitro and in vivo evaluation of these systems loaded with antifungal compounds. frontiersin.orgnih.gov Key evaluation parameters include particle size, zeta potential, encapsulation efficiency, drug release profile, antifungal activity against various fungal species (including biofilms), and studies on toxicity, pharmacokinetics, and biodistribution in experimental models. nih.govresearchgate.netmdpi.comdovepress.comresearchgate.net

Liposomal Systems and their Development

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs within their aqueous core or lipid membrane, respectively. researchgate.net Research into liposomal systems for antifungal delivery has been extensive, notably with Amphotericin B, leading to clinically approved formulations that demonstrate reduced toxicity compared to the conventional drug. mdpi.commdpi.combioline.org.br

The development of liposomal systems involves optimizing lipid composition, preparation methods, and surface modifications to control factors such as vesicle size, lamellarity, stability, and drug release characteristics. wjppr.commdpi.combioline.org.br Studies have explored different types of liposomes, including conventional liposomes, stealth liposomes (PEGylated liposomes for prolonged circulation), and targeted liposomes modified with ligands that bind specifically to fungal cells. oup.comresearchgate.netoup.commdpi.combrown.educontagionlive.com For instance, research with voriconazole-loaded liposomes has shown improved tissue distribution and enhanced antifungal activity in experimental settings. nih.govnih.govresearchgate.netresearchgate.net Peptide-decorated liposomes have also demonstrated enhanced targeting and increased efficacy against Candida species, including biofilms, in research studies. brown.educontagionlive.com

Nanoparticles (Nanospheres, Nanocapsules) as Carriers

Nanoparticles, broadly defined as particles typically ranging from 1 to 1000 nanometers, offer a versatile platform for antifungal drug delivery. d-nb.infonih.gov They can be made from various materials, including polymers, lipids (e.g., solid lipid nanoparticles, nanostructured lipid carriers), and inorganic compounds. mdpi.comd-nb.inforesearchgate.netmdpi.comencyclopedia.pubjneonatalsurg.comnih.gov Nanoparticle systems include nanospheres, where the drug is dispersed within a solid matrix, and nanocapsules, where the drug is enclosed within a polymeric shell surrounding a core. mdpi.comencyclopedia.pubnih.govnih.gov

Research highlights the potential of nanoparticles to improve the solubility of poorly water-soluble antifungals, protect drugs from degradation, and provide controlled or sustained release. mdpi.comd-nb.infonih.govmdpi.comnih.govnih.gov Studies with various antifungal agents, including azoles, encapsulated in nanoparticles have shown enhanced antifungal activity and improved pharmacokinetic profiles in experimental models. frontiersin.orgnih.govnih.govdovepress.comnih.gov For example, voriconazole-loaded polymeric nanoparticles have demonstrated improved bioavailability and stability for oral delivery in research. frontiersin.orgnih.govnih.gov Chitosan-based nanoparticles have also shown potential for topical delivery of voriconazole (B182144), exhibiting controlled release and enhanced skin retention in ex vivo studies. mdpi.com Solid lipid nanoparticles and nanostructured lipid carriers have been explored for their ability to enhance skin penetration and provide modified drug release for topical antifungal therapy. jneonatalsurg.comscirp.orgscirp.org

Cyclodextrins and Cochleates in Drug Carrier Research

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can form inclusion complexes with lipophilic drugs, thereby enhancing their aqueous solubility and bioavailability. oup.comnih.govmdpi.com Research has explored the use of cyclodextrins to improve the delivery of various antifungal agents, particularly those with poor water solubility, such as itraconazole (B105839) and voriconazole. oup.comresearchgate.netnih.govmdpi.com Complexation with cyclodextrins can facilitate drug dissolution and enhance permeability across biological membranes. nih.gov Studies have investigated the formation and characterization of cyclodextrin (B1172386) inclusion complexes to optimize drug loading and release. researchgate.net

Cochleates are stable, lipid-based supramolecular structures consisting of naturally occurring phospholipids (B1166683) (like phosphatidylserine) and calcium ions, rolled into a multilayered sheet. drug-dev.comunesp.br They are non-vesicular and can encapsulate hydrophobic drugs within their lipid bilayers. Research into cochleates for antifungal delivery has focused on their potential for oral administration and targeted delivery to sites of infection, particularly within macrophages that can take up cochleates. drug-dev.com Studies have shown that encapsulation of antifungal agents like Amphotericin B in cochleates can result in stable particles and facilitate systemic delivery in experimental models. drug-dev.comunesp.br This approach aims to reduce systemic toxicity by sequestering the drug until it reaches the infection site. drug-dev.com

Research into Modulation of Pharmacokinetics via Delivery Systems in Experimental Models

A key area of research involves investigating how novel delivery systems modulate the pharmacokinetics of antifungal compounds in experimental models. This includes studying the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug when delivered via these systems compared to conventional formulations. mdpi.comresearchgate.net

Studies in animal models have demonstrated that encapsulation in liposomes or nanoparticles can significantly alter the pharmacokinetic profile of antifungal agents. frontiersin.orgnih.govnih.govnih.govnih.govresearchgate.net For example, liposomal formulations of voriconazole have shown increased area under the curve (AUC) and modified tissue distribution, with higher accumulation in organs like the liver and kidneys compared to the free drug. nih.govnih.govresearchgate.net Nanoparticle formulations of voriconazole have also resulted in increased maximum plasma concentration (Cmax) and improved oral bioavailability in rat models. nih.gov These changes in pharmacokinetic parameters can lead to improved therapeutic outcomes by maintaining drug levels within the therapeutic window for longer periods and increasing drug concentration at the site of infection. nih.gov

Data from research studies illustrate these modulatory effects. For instance, a study on voriconazole-loaded nanoparticles showed a significant increase in both Cmax and bioavailability compared to the free drug in rats. nih.gov

FormulationCmax (µg/mL)AUC (µg*h/mL)Relative Bioavailability (%)
Free Voriconazole (Oral)1.510.2100
Voriconazole-loaded Nanoparticles (Oral)4.230.6300

Hypothetical data based on research findings trends with similar azole formulations. nih.gov

This modulation of pharmacokinetics is crucial for enhancing the efficacy of antifungal compounds and potentially reducing the required dose, thereby minimizing the risk of systemic toxicity. mdpi.comresearchgate.net

Strategies for Enhanced Compound Stability, Biodistribution, and Targeting in Research Contexts

Research into novel delivery systems employs various strategies to enhance the stability of antifungal compounds, improve their biodistribution, and achieve targeted delivery to fungal pathogens or infected tissues. mdpi.comd-nb.infotandfonline.comresearchgate.netjyoungpharm.orgjyoungpharm.orgactascientific.comnih.govoup.comresearchgate.netoup.commdpi.comjneonatalsurg.comfrontiersin.orgnih.govnih.govnih.govnih.govnih.govresearchgate.netdrug-dev.comresearchgate.netmdpi.combrown.educontagionlive.comscirp.orgscirp.orgresearchgate.netfrontiersin.org

Enhancing stability is critical for maintaining the integrity and activity of the antifungal agent during storage and circulation in the body. Encapsulation within liposomes, nanoparticles, or cyclodextrin complexes can protect the drug from enzymatic degradation, hydrolysis, and oxidation. mdpi.comd-nb.infonih.govnih.govmdpi.com For example, nanoparticle formulations have demonstrated resistance to degradation in simulated gastrointestinal fluids. nih.gov

Improved biodistribution is achieved by altering how the drug is distributed throughout the body. Nanocarriers can influence biodistribution by changing the drug's size, surface charge, and interaction with biological components. frontiersin.orgnih.govnih.govnih.govnih.govresearchgate.net For instance, liposomal encapsulation can lead to increased accumulation of the antifungal agent in organs of the reticuloendothelial system (RES), such as the liver and spleen, which can be beneficial for treating systemic fungal infections in these tissues. nih.govnih.govresearchgate.net Research with voriconazole-loaded nanoparticles has also shown enhanced accumulation in key organs like the brain and lungs. nih.gov

Targeting strategies aim to deliver the antifungal compound specifically to the site of infection, minimizing exposure to healthy tissues. brown.edu This can be achieved through passive or active targeting. Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles tend to accumulate in tissues with leaky vasculature, such as inflamed or infected tissues. mdpi.com Active targeting involves functionalizing the surface of the delivery system with ligands (e.g., antibodies, peptides, carbohydrates) that specifically bind to receptors or markers on the surface of fungal cells or cells involved in the immune response to infection (like macrophages). researchgate.netmdpi.combrown.educontagionlive.com Research with peptide-decorated liposomes has shown enhanced binding to Candida cells, leading to improved antifungal efficacy. brown.educontagionlive.com Cochleates are also being researched for their potential to be taken up by macrophages, facilitating drug delivery to infection sites. drug-dev.com

These research strategies collectively contribute to the development of more effective and safer antifungal therapies by improving the delivery and performance of compounds like Orconazole.

Future Directions and Research Gaps in Orconazole and Azole Antifungal Studies

Identification of Novel Fungal Targets for Antifungal Intervention

While azoles target ergosterol (B1671047) biosynthesis, the development of resistance necessitates the identification of novel fungal targets mdpi.comthe-innovation.org. Researchers are exploring targets beyond the classic cell wall and ergosterol synthesis pathways. Promising avenues include fungi-specific homologs, such as genes involved in amino acid biosynthesis pathways the-innovation.org. Other potential targets include enzymes involved in the biosynthesis of phospholipids (B1166683) or sphingolipids that are exclusive to fungi nih.gov. Additionally, enzymes from metabolic pathways like mannitol (B672) biosynthesis and purine (B94841) nucleotide biosynthesis are being investigated for their roles in fungal survival and virulence, presenting potential targets for small molecules or antibodies frontiersin.org. Heat shock protein 90 (Hsp90) has also been identified as a potential target, as its inhibition can enhance the efficacy of existing antifungals and potentially block the emergence of drug resistance the-innovation.orgnih.gov.

Strategies for Overcoming and Reversing Antifungal Resistance

Antifungal resistance, particularly to azoles, is a significant clinical challenge dovepress.commdpi.com. Mechanisms of azole resistance include alterations or overexpression of the ERG11 gene (encoding lanosterol (B1674476) 14α-demethylase), alterations in the azole binding site, and the upregulation of multidrug efflux transporters, such as ABC transporters (Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (Mdr1) mdpi.comlongdom.orgreviberoammicol.comnih.gov. Strategies to overcome resistance include targeting these resistance mechanisms. Inhibition of efflux pumps, for instance, can increase intracellular azole concentrations and restore susceptibility nih.govnih.govacs.org. Combining azoles with agents that inhibit Hsp90 or calcineurin has shown promise in abrogating azole resistance in Candida albicans and Aspergillus fumigatus nih.govnih.govdovepress.com. Drug repurposing is also being explored to identify agents that can act synergistically with azoles or overcome resistance nih.govmdpi.com.

Development and Validation of More Predictive Non-Animal Models for Preclinical Evaluation

The limitations of traditional 2D cell cultures and animal models in accurately predicting human responses to antifungal agents highlight the need for more predictive preclinical models leibniz-hki.decyprusjmedsci.comnih.gov. Organ-on-a-chip technology is emerging as a promising alternative, offering microfluidic cell culture systems that recapitulate the 3D microarchitecture and functions of human organs under dynamic conditions leibniz-hki.decyprusjmedsci.com. These models can simulate pathogen-host interactions and allow for more precise analysis of infection processes and antifungal drug efficacy than conventional models leibniz-hki.de. Examples include intestine-on-chip models for studying candidiasis and lung-on-chip models for investigating aspergillosis, which can help reduce the reliance on animal testing leibniz-hki.deleibniz-gemeinschaft.de.

Integration of Omics Technologies and Artificial Intelligence in Antifungal Research

Academic Exploration of Compound Repurposing for Antifungal Activity

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a cost-effective and time-saving strategy for identifying new antifungal agents mdpi.comacs.orgmdpi.commdpi.comnih.govnih.govdrugtargetreview.comasm.org. This approach leverages the known safety and pharmacokinetic profiles of approved drugs mdpi.comnih.gov. Repurposing screens have identified compounds with potential antifungal activity or the ability to potentiate the effects of existing antifungals, including azoles mdpi.comnih.govacs.orgnih.govdrugtargetreview.comasm.orgasm.org. Repurposed drugs can act independently or as synergistic agents in combination with conventional antifungals mdpi.com. While promising, repurposed drugs may require optimization for antifungal targets as they were originally developed for other indications nih.gov.

Q & A

Q. What validated analytical methods are recommended for quantifying Orconazole in pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Ensure calibration curves cover the expected concentration range (e.g., 1–1000 ng/mL) with quality controls (QCs) at low, medium, and high concentrations. Validate parameters per ICH guidelines: precision (RSD ≤15%), accuracy (85–115%), and matrix effects . Include internal standards (e.g., deuterated analogs) to correct for variability. For tissue distribution studies, homogenize samples and validate extraction efficiency .

Q. How should researchers design experiments to assess this compound’s antifungal mechanism of action?

Use in vitro models like Candida albicans biofilms to evaluate minimum inhibitory concentrations (MICs) via broth microdilution. Pair this with transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment. Include positive controls (e.g., fluconazole) and negative controls (untreated cultures). Validate findings with enzyme inhibition assays (e.g., lanosterol 14α-demethylase activity) and sterol quantification via GC-MS .

Q. What ethical considerations are critical for preclinical studies involving this compound in animal models?

Follow ARRIVE guidelines: justify sample size via power analysis, implement blinding for outcome assessment, and ensure humane endpoints (e.g., weight loss >20%). Obtain approval from institutional animal care committees. For toxicity studies, include histopathological evaluation of liver/kidney tissues and monitor hematological parameters. Document methods transparently to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC/MIC) with outcomes. For discrepancies, assess factors like protein binding, tissue penetration, or metabolite activity. Use murine candidiasis models to compare plasma/tissue concentrations with MIC values. Apply Hill’s criteria for causality, and validate with genetic knockout strains (e.g., efflux pump-deficient C. albicans) .

Q. What methodological frameworks are optimal for formulating hypotheses about this compound’s resistance mechanisms?

Adopt the PICO framework:

  • Population : Resistant fungal isolates.
  • Intervention : this compound exposure.
  • Comparison : Susceptible strains.
  • Outcome : Genetic mutations (e.g., ERG11 upregulation).
    Use whole-genome sequencing to identify SNPs and validate via CRISPR-Cas9 knock-in/knock-out experiments. Apply the FINER criteria to ensure feasibility and novelty .

Q. How should researchers design a study to evaluate this compound’s synergism with other antifungals?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergism as FICI ≤0.5. For in vivo validation, employ murine models with co-administered drugs (e.g., amphotericin B). Use pharmacokinetic modeling to optimize dosing intervals. Publish raw data and analysis scripts to enable meta-analyses .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal models (e.g., log-logistic) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg). Use Kaplan-Meier survival curves for in vivo efficacy, with log-rank tests for significance .

Q. How can researchers address inconsistencies in literature-reported toxicity profiles of this compound?

Conduct a systematic review using PRISMA guidelines. Extract data into a standardized table (Table 1) comparing study designs, models, and endpoints. Perform meta-regression to identify confounding variables (e.g., dosing regimens). Validate findings with independent in vitro cytotoxicity assays (e.g., HepG2 cells) .

Methodological Pitfalls & Solutions

Q. What common errors occur in this compound stability studies, and how can they be mitigated?

Error : Degradation under light/heat not accounted for. Solution : Store stock solutions in amber vials at −80°C. Validate stability in biological matrices (e.g., plasma) over 24 hours. Use forced degradation studies (acid/base, oxidative stress) to identify breakdown products via HPLC-DAD .

Q. How should researchers structure a grant proposal to investigate this compound’s off-target effects?

Include:

  • Aim 1 : Proteomic profiling (LC-MS) to identify binding partners.
  • Aim 2 : CRISPR-Cas9 screens to validate targets.
  • Aim 3 : In silico docking (AutoDock Vina) to predict interactions.
    Justify feasibility via preliminary data (e.g., microarray results) and address relevance to antifungal drug development .

Tables for Reference

Table 1. Example Meta-Analysis Framework for Toxicity Data

StudyModelDose (mg/kg)EndpointAdjusted Odds Ratio (95% CI)
Smith et al. (2022)Murine50Hepatotoxicity2.1 (1.4–3.2)
Lee et al. (2023)Zebrafish10Neurotoxicity1.8 (1.1–2.9)

Table 2. Synergism Assessment Using Checkerboard Assays

Drug CombinationFICIInterpretation
This compound + Amphotericin B0.3Synergistic
This compound + Flucytosine0.7Additive

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.